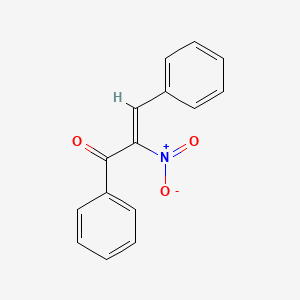
o-Nitrochalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Nitrochalcone: is an organic compound belonging to the chalcone family, characterized by the presence of a nitro group (-NO₂) at the ortho position of the aromatic ring. Chalcones are α,β-unsaturated ketones with a structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The nitro group in this compound imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: The most common method for synthesizing chalcones, including o-Nitrochalcone, is the aldol condensation reaction. This involves the reaction of an aromatic aldehyde with an aryl methyl ketone in the presence of a base such as sodium hydroxide (NaOH) in ethanol (EtOH).
Wittig Reaction: Another method involves the Wittig reaction, where the corresponding ylide reacts with o-nitrobenzaldehyde in water.
Industrial Production Methods: Industrial production of this compound typically follows the aldol condensation route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: o-Nitrochalcone can undergo reduction reactions where the nitro group is reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can also undergo oxidation reactions, where the α,β-unsaturated carbonyl system is oxidized to form epoxides or other oxidized derivatives.
Substitution: The nitro group in this compound can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)
Substitution: Nucleophiles such as amines or thiols
Major Products:
Reduction: o-Aminochalcone
Oxidation: Epoxides or other oxidized derivatives
Substitution: Various substituted chalcones depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: o-Nitrochalcone is used as an intermediate in the synthesis of various heterocyclic compounds, including pyrazolines, isoxazoles, and pyrimidines . These compounds have significant applications in medicinal chemistry and materials science.
Biology and Medicine: Chalcones, including this compound, exhibit a wide range of biological activities such as antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, and anticancer properties . They are being investigated for their potential as therapeutic agents in treating various diseases.
Industry: In the chemical industry, this compound is used as a precursor for the synthesis of fluorescent materials, liquid crystals, and corrosion inhibitors . It also finds applications in the development of metal sensors and plant hormones.
Mecanismo De Acción
The biological activity of o-Nitrochalcone is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. The compound can modulate signaling pathways and inhibit enzymes involved in disease processes. For example, it can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation . The nitro group can also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Chalcone: The parent compound without the nitro group.
p-Nitrochalcone: A similar compound with the nitro group at the para position.
m-Nitrochalcone: A similar compound with the nitro group at the meta position.
Uniqueness: o-Nitrochalcone is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. The ortho position allows for intramolecular interactions that can enhance the compound’s stability and reactivity compared to its para and meta counterparts .
Propiedades
Número CAS |
18315-85-0 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(Z)-2-nitro-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO3/c17-15(13-9-5-2-6-10-13)14(16(18)19)11-12-7-3-1-4-8-12/h1-11H/b14-11- |
Clave InChI |
YUFZFDCSLAUIPS-KAMYIIQDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
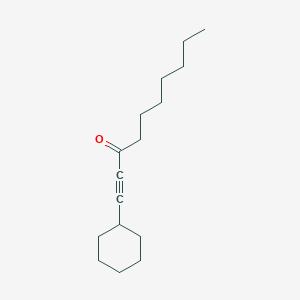
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
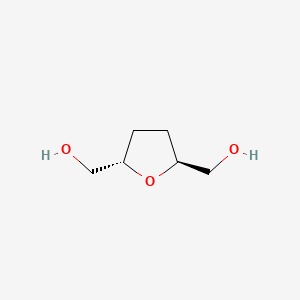
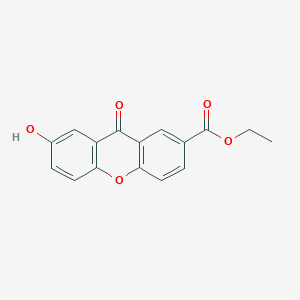
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
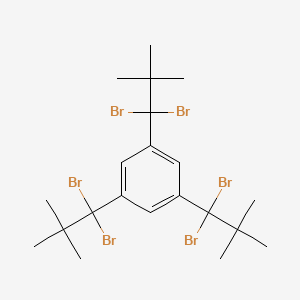
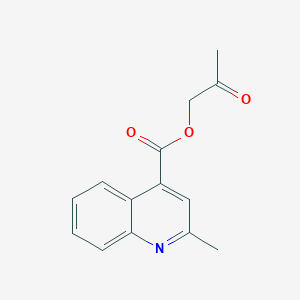
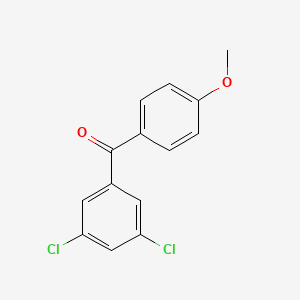
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
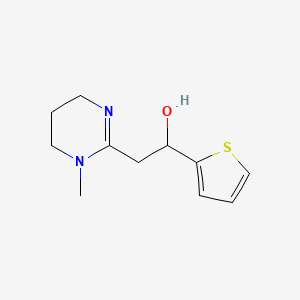
![ethyl (3R,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B14147334.png)
